7-Deazaadenosine 5'-phosphate

Bioinorganic Chemistry Enzyme Mechanism Nucleotide Complexation

7-Deazaadenosine 5'-phosphate (CAS RN: 16719-46-3, also known as Tubercidin 5'-monophosphate or 7-Deaza-AMP) is a ribonucleoside monophosphate analog of adenosine 5'-monophosphate (AMP) in which the N7 atom of the adenine ring is replaced by a carbon atom. This structural modification confers distinct biochemical properties, enabling it to function as both a substrate and a competitive inhibitor for enzymes that recognize AMP.

Molecular Formula C11H15N4O7P
Molecular Weight 346.23 g/mol
Cat. No. B15586901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deazaadenosine 5'-phosphate
Molecular FormulaC11H15N4O7P
Molecular Weight346.23 g/mol
Structural Identifiers
InChIInChI=1S/C11H15N4O7P/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(22-11)3-21-23(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H2,12,13,14)(H2,18,19,20)/t6-,7+,8?,11-/m1/s1
InChIKeyOBKZXEICLJXEAO-UIRWVKCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7-Deazaadenosine 5'-phosphate: A Core Nucleotide Analog for Probing AMP-Dependent Enzymes


7-Deazaadenosine 5'-phosphate (CAS RN: 16719-46-3, also known as Tubercidin 5'-monophosphate or 7-Deaza-AMP) is a ribonucleoside monophosphate analog of adenosine 5'-monophosphate (AMP) in which the N7 atom of the adenine ring is replaced by a carbon atom [1]. This structural modification confers distinct biochemical properties, enabling it to function as both a substrate and a competitive inhibitor for enzymes that recognize AMP . As a nucleotide derivative, it serves as a crucial tool for dissecting intracellular signaling pathways and nucleotide metabolism in basic research settings.

7-deaza modification eliminates N7 metal-coordination site
Monophosphate form targets kinase/synthetase recognition
Substrate and competitive inhibitor dual utility

Why 7-Deazaadenosine 5'-phosphate Cannot Be Replaced by Generic AMP or Simple Nucleoside Analogs


The 7-deaza modification in 7-Deazaadenosine 5'-phosphate fundamentally alters its electronic structure and molecular recognition profile compared to native AMP and other nucleotide analogs. The replacement of N7 with a CH unit eliminates the primary site for metal ion coordination at the purine base, which significantly impacts the stability and structure of metal-nucleotide complexes that are critical for enzyme function [1]. Furthermore, the presence of the 5'-phosphate group dictates a specific interaction landscape with kinases and synthetases, making it functionally distinct from its parent nucleoside, Tubercidin [2]. Consequently, the compound's behavior in enzymatic assays, structural studies, and cellular models is unique and cannot be inferred from or substituted with simpler, commercially available AMP derivatives.

N7 metal site Eliminated N7 abolishes macrochelate formation, altering metal-dependent enzyme behavior
Phosphate requirement 5'-phosphate group drives kinase/synthetase recognition; nucleoside Tubercidin does not substitute
Solution behavior Altered self-association and protonation profile compared to AMP may shift assay interpretation

Quantitative Differentiation: 7-Deazaadenosine 5'-phosphate vs. AMP and Other Analogs


Metal Ion Coordination: Elimination of N7 Abolishes Macrochelate Formation

Direct comparative analysis of metal ion coordination revealed that 7-Deazaadenosine 5'-phosphate (7-Deaza-AMP), lacking the N7 atom, fails to form the macrochelates that are characteristic of AMP complexes with divalent metal ions such as Mg2+, Mn2+, and Zn2+. In contrast, AMP exhibits significant macrochelate formation through N7-backbinding, a key interaction that stabilizes enzyme-substrate complexes [1]. This study provides definite evidence for the role of N7 in metal ion coordination and demonstrates that the 7-deaza modification fundamentally changes the ligand properties of the nucleotide.

Macrochelate Formation
Head-to-head
No detectable macrochelate formation; AMP forms 20-40% Mg(AMP), up to 80% Cu(AMP)
Supports metal-coordination study fit
Aqueous solution, various M²⁺, 25°C
Bioinorganic Chemistry Enzyme Mechanism Nucleotide Complexation

Enzymatic Recognition: Substrate Specificity for E. coli Adenylate Kinase

A study on the substrate specificity of adenylate kinase from Escherichia coli demonstrated that 7-deazaadenosine 5'-monophosphate can effectively replace AMP as a substrate for the enzyme [1]. This contrasts with the narrower specificity of the mammalian enzyme, highlighting the utility of this analog in probing prokaryotic nucleotide metabolism. The ability to serve as a substrate indicates that the 7-deaza modification is tolerated in the active site, allowing for the study of phosphoryl transfer reactions without the complicating factor of N7-metal ion interactions.

Substrate for E. coli AK
Head-to-head
Active as substrate (replaces AMP in prokaryotic system)
Supports prokaryotic nucleotide metabolism studies
Mammalian enzyme specificity may differ
Enzymology Nucleotide Metabolism Kinase Assays

Enzymatic Turnover: Kinetic Parameters for Adenylate Kinase and Other Enzymes

Kinetic analysis reveals that 7-Deazaadenosine 5'-monophosphate acts as a substrate for several enzymes with distinct kinetic parameters. For example, it serves as a substrate for adenylate kinase, albeit with a Km value that reflects its altered binding affinity compared to AMP [1]. Additionally, it is a product in reactions catalyzed by aminoacyl-tRNA synthetases, indicating its incorporation into metabolic pathways [2]. This data provides a quantitative foundation for using the compound in enzyme assays and for understanding its metabolic fate.

Km (E. coli AK)
Cross-study comparable
0.73 mM (cosubstrate ATP, pH 7.4, 27°C)
Reported lower-affinity substrate context
AMP Km typically ~0.1–0.2 mM
Enzyme Kinetics Substrate Profiling Nucleotide Analogs

Self-Association and Protonation: Altered Biophysical Behavior Compared to AMP

Comparative NMR studies on the self-association and protonation of adenosine 5'-monophosphate (AMP) and 7-Deaza-AMP (TuMP) have demonstrated distinct biophysical behaviors. The chemical shift patterns of TuMP differ from those of AMP, reflecting altered stacking interactions and protonation equilibria in solution [1]. These differences are a direct consequence of the 7-deaza modification and influence how the nucleotide behaves in concentrated solutions and at various pH levels, which is relevant for storage, formulation, and interpretation of biophysical assays.

Solution Self-Association
Head-to-head
Altered NMR chemical shifts vs AMP
Supports biophysical assay interpretation
Concentration- and pH-dependent behavior
Biophysics NMR Spectroscopy Nucleotide Behavior

Metabolic Stability: Resistance to Adenosine Deaminase and Related Enzymes

As a class, 7-deazapurine nucleotides exhibit enhanced resistance to degradation by adenosine deaminase (ADA) and similar catabolic enzymes due to the absence of the N7 atom, which is often involved in the catalytic mechanism of these enzymes . While direct quantitative data for the monophosphate form is limited, studies on the parent nucleoside tubercidin confirm its significantly reduced susceptibility to ADA [1]. This property translates to increased intracellular stability and prolonged activity, making 7-Deazaadenosine 5'-phosphate a valuable tool for long-term cellular studies compared to the more labile AMP.

ADA Resistance
Class-level
Inferred high resistance (class-level)
Supports long-term cellular studies context
Based on 7-deazapurine class behavior
Metabolism Drug Development Nucleoside Analog Stability

Inhibition Profile: Competitive Inhibition of Adenosine Kinase

7-Deazaadenosine 5'-phosphate acts as a competitive inhibitor of adenosine kinase, an enzyme critical for the salvage pathway of nucleotide metabolism. While the parent nucleoside tubercidin is an excellent ligand for adenosine kinase, the monophosphate form is also recognized and can inhibit the enzyme's activity [1]. The inhibition constant (Ki) or IC50 for this compound has been reported in the context of human adenosine kinase, providing a benchmark for its potency relative to other inhibitors [2]. This inhibitory activity is a key differentiator from AMP, which serves as the native substrate and not as a significant inhibitor under normal physiological concentrations.

Adenosine Kinase IC₅₀
Cross-study comparable
10,000 nM (pIC₅₀=5.0)
Reported assay potency context
Identical to tubercidin IC₅₀ in same assay
Kinase Inhibition Nucleotide Analog Competitive Inhibitor

Optimal Use Cases for 7-Deazaadenosine 5'-phosphate in Research and Development


Probing Metal-Dependent Enzyme Mechanisms

7-Deazaadenosine 5'-phosphate is the nucleotide of choice for enzymologists studying metal-dependent phosphoryl transfer reactions. Its inability to form N7-mediated macrochelates, as definitively proven by Sigel et al. [1], allows researchers to dissect the specific role of metal ion coordination at the N7 position of AMP in enzyme catalysis. This compound serves as a precise negative control to isolate the contributions of N7-backbinding to substrate binding, transition state stabilization, and overall catalytic efficiency.

Investigating Prokaryotic Nucleotide Metabolism

Given its demonstrated activity as a substrate for E. coli adenylate kinase [2], this analog is a powerful tool for probing nucleotide metabolism in prokaryotes. It enables the study of bacterial adenylate kinase specificity and kinetics without the complexity introduced by the mammalian enzyme's narrower substrate range. Researchers can use it to trace nucleotide flux, identify novel kinases, and evaluate the potential of nucleotide analogs as antimicrobial agents.

Developing Long-Term Cell-Based Assays for AMP-Signaling

The inferred resistance to adenosine deaminase, a class-level property of 7-deazapurines [3], makes 7-Deazaadenosine 5'-phosphate an ideal candidate for long-term cell culture experiments focused on AMP-dependent signaling pathways (e.g., AMPK, cAMP). Unlike the rapidly degraded AMP, this stable analog provides a sustained and consistent stimulus, reducing the need for frequent media changes and minimizing experimental variability due to degradation, leading to more robust and reproducible data on cellular responses.

Structural Biology and NMR Studies of Nucleotide-Protein Interactions

The distinct biophysical properties of 7-Deazaadenosine 5'-phosphate, including its altered self-association and protonation behavior compared to AMP [4], make it a valuable probe in structural biology. In NMR spectroscopy, its unique chemical shift patterns facilitate the unambiguous assignment of resonances in protein-nucleotide complexes. Furthermore, in X-ray crystallography, the presence of the 7-deaza modification can help to trap specific conformational states of enzymes by eliminating a key coordination site, providing novel insights into reaction mechanisms.

Application
Selection Property
Validation Focus
Metal-dependent enzyme mechanism studies
Eliminated N7 macrochelate formation
Metal coordination role in catalysis
Prokaryotic nucleotide metabolism studies
Substrate activity for bacterial adenylate kinase
Phosphoryl transfer pathway mapping
Long-term AMP-signaling cellular studies
Inferred ADA resistance (class-level)
Sustained AMP-pathway stimulation
Nucleotide-protein interaction structural studies
Distinct NMR chemical shift profile
Conformational state trapping / resonance assignment

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